12,13-Dibromo-1,2,3-trihydroxyhenicosan-4-one
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Overview
Description
12,13-Dibromo-1,2,3-trihydroxyhenicosan-4-one is a complex organic compound characterized by the presence of bromine atoms and multiple hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12,13-Dibromo-1,2,3-trihydroxyhenicosan-4-one typically involves the bromination of precursor molecules. One common method is the dibromination of alkenes using reagents such as dimethyl sulfoxide (DMSO) and oxalyl bromide, which provide mild conditions and high yields . Another approach involves the use of 1,3-dibromo-5,5-dimethylhydantoin as a stable halogen source at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using solid reagents like tetrapropylammonium nonabromide, which offers higher selectivity and ease of handling compared to elemental bromine . The process is optimized for safety and efficiency, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
12,13-Dibromo-1,2,3-trihydroxyhenicosan-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The bromine atoms can be reduced to form dehalogenated products.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides are employed under mild conditions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in synthetic chemistry.
Scientific Research Applications
12,13-Dibromo-1,2,3-trihydroxyhenicosan-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and as a bioactive compound.
Medicine: Explored for its therapeutic potential in treating metabolic diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 12,13-Dibromo-1,2,3-trihydroxyhenicosan-4-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and hydroxyl groups play a crucial role in binding to these targets, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromo-3-chloropropane: Known for its use as a soil fumigant.
meso-1,2-Dibromo-1,2-diphenylethane: Used in electrochemical studies and organic synthesis.
Uniqueness
12,13-Dibromo-1,2,3-trihydroxyhenicosan-4-one is unique due to its combination of bromine atoms and multiple hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H40Br2O4 |
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Molecular Weight |
516.3 g/mol |
IUPAC Name |
12,13-dibromo-1,2,3-trihydroxyhenicosan-4-one |
InChI |
InChI=1S/C21H40Br2O4/c1-2-3-4-5-7-10-13-17(22)18(23)14-11-8-6-9-12-15-19(25)21(27)20(26)16-24/h17-18,20-21,24,26-27H,2-16H2,1H3 |
InChI Key |
PIHSFMWIMUNMLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)C(C(CO)O)O)Br)Br |
Origin of Product |
United States |
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